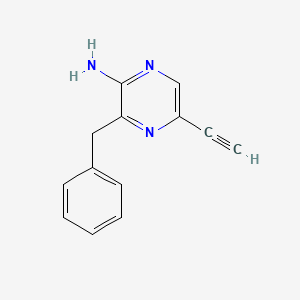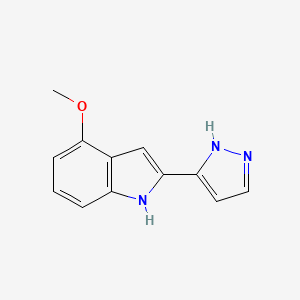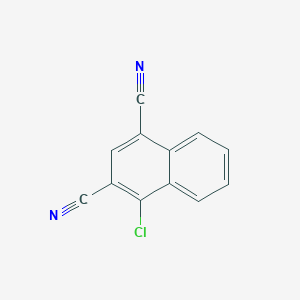
Quinoline-2,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline-2,4-dicarboxamide is a heterocyclic compound that features a quinoline ring system with two carboxamide groups at the 2 and 4 positions. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Quinoline-2,4-dicarboxamide can be synthesized through various methods. One common approach involves the reaction of quinoline-2,4-dicarboxylic acid with ammonia or amines under suitable conditions. Another method includes the use of acetylenedicarboxylates and aryl amines in the presence of molecular iodine as a catalyst . This reaction typically occurs in acetonitrile at elevated temperatures (around 80°C).
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. These methods may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield. The use of recyclable catalysts and solvent-free conditions are also explored to enhance the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline-2,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2,4-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxamide groups to amine groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline-2,4-dicarboxylic acid, quinoline-2,4-diamine, and various substituted quinoline derivatives .
Applications De Recherche Scientifique
Quinoline-2,4-dicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination polymers.
Medicine: This compound derivatives exhibit antimicrobial, antiviral, and anticancer activities.
Industry: It is used in the development of fluorescent materials and catalysts for various chemical reactions.
Mécanisme D'action
The mechanism of action of quinoline-2,4-dicarboxamide involves its interaction with specific molecular targets. For instance, as a G-quadruplex stabilizer, it binds to the G-quadruplex structures in DNA, thereby inhibiting the activity of certain enzymes involved in DNA replication and transcription . This interaction can lead to the stabilization of telomeric regions and the inhibition of cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Quinoline-2,4-dicarboxylic acid
- Quinoline-2,4-diamine
- Quinoline-4-carboxamide
Uniqueness
Quinoline-2,4-dicarboxamide is unique due to its dual carboxamide groups, which confer distinct chemical reactivity and biological activity compared to its analogs. Its ability to stabilize G-quadruplex structures and its diverse applications in various fields make it a compound of significant interest .
Propriétés
Numéro CAS |
32743-31-0 |
|---|---|
Formule moléculaire |
C11H9N3O2 |
Poids moléculaire |
215.21 g/mol |
Nom IUPAC |
quinoline-2,4-dicarboxamide |
InChI |
InChI=1S/C11H9N3O2/c12-10(15)7-5-9(11(13)16)14-8-4-2-1-3-6(7)8/h1-5H,(H2,12,15)(H2,13,16) |
Clé InChI |
ZTKFFLQRUZSGFH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=N2)C(=O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Ethyl-4-hydrazono-6-methyl-1,4-dihydrothieno[2,3-d]pyrimidine](/img/structure/B11891984.png)

![7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11892000.png)

![2H-Benzo[H]chromene-3-carbaldehyde](/img/structure/B11892011.png)



![3-Phenylimidazo[1,2-a]pyridin-2-ol](/img/structure/B11892031.png)
![3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11892049.png)
